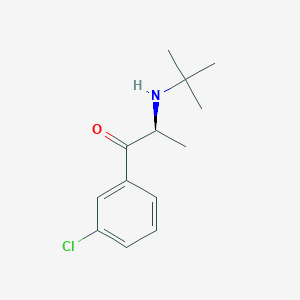

(S)-bupropion

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317781 | |

| Record name | (S)-Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324548-43-8 | |

| Record name | (S)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324548-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324548438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BL03TL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Profile and Enantiomeric Dynamics of Bupropion

Elucidation of Bupropion's Chiral Center

Bupropion (B1668061), chemically designated as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, possesses a single chiral center. ricardinis.ptmdpi.comnih.gov This stereogenic center is located at the C2 carbon of the propan-1-one chain, the carbon atom to which the tert-butylamino group is attached. ricardinis.ptmdpi.com The presence of this chiral center means that bupropion exists as a pair of enantiomers, which are non-superimposable mirror images of each other. mdpi.comgoogle.comgoogle.com

Characterization of (S)-Bupropion and (R)-Bupropion Enantiomers

The two enantiomers of bupropion are designated as this compound and (R)-bupropion. mdpi.comebi.ac.ukebi.ac.uk While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is distinct, leading to differential interactions with chiral biological molecules like enzymes and receptors.

Clinically, bupropion is administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. ricardinis.ptgoogle.comwikipedia.org Research has shown that the enantiomers exhibit different pharmacological properties. For instance, (S,S)-hydroxybupropion, a metabolite of this compound, is considered more potent in its antidepressant-like effects in animal models and as an inhibitor of monoamine uptake compared to its (R,R)-counterpart. nih.gov In contrast, some studies suggest that (R)-bupropion is a more potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake than this compound. mdpi.com

The disposition of bupropion in the body is stereoselective. Following administration of the racemic mixture, plasma concentrations of (R)-bupropion are typically about two-fold greater than those of this compound. nih.gov

In Vivo Racemization Kinetics and Stereochemical Stability in Biological Systems

A critical aspect of bupropion's stereochemistry is its propensity for racemization, the process of converting one enantiomer into an equal mixture of both. Bupropion enantiomers can rapidly racemize under physiological conditions. ricardinis.ptwikipedia.org In a phosphate (B84403) buffer at pH 7.4 and 25°C, significant racemization is observed, with 42% occurring within 2 hours, 62% within 4 hours, and over 94% within 24 hours. ricardinis.pt

This rapid in vivo interconversion has complicated the study of the individual enantiomers' distinct pharmacological effects. taylorandfrancis.com Despite this, a clear enantiomeric excess of (R)-bupropion is observed in plasma, suggesting that unidentified factors may slow down racemization in the body compared to in vitro conditions. nih.gov This phenomenon indicates that while racemization occurs, it does not lead to a complete 1:1 ratio of the enantiomers in biological systems. nih.gov

Stereoisomerism and Diastereomer Formation of Principal Bupropion Metabolites (e.g., Hydroxybupropion (B195616), Hydrobupropion)

The metabolism of bupropion is extensive and stereoselective, leading to the formation of several active metabolites with their own complex stereochemistry. nih.govnih.govtandfonline.com The primary metabolic pathways involve hydroxylation and reduction of the parent compound.

Hydroxybupropion: The hydroxylation of bupropion's tert-butyl group, catalyzed primarily by the enzyme CYP2B6, creates a second chiral center. nih.govnih.gov This results in the potential for four diastereomers of hydroxybupropion. However, only the (S,S)- and (R,R)-hydroxybupropion diastereomers are typically found in human plasma, likely due to steric hindrance preventing the formation of the (R,S) and (S,R) forms. nih.gov The formation of hydroxybupropion is a major metabolic pathway, with plasma concentrations of this metabolite being significantly higher than that of bupropion itself. wikipedia.org Notably, plasma concentrations of (R,R)-hydroxybupropion are approximately 20 times greater than those of (S,S)-hydroxybupropion. nih.gov

Hydrobupropion (Threohydrobupropion and Erythrohydrobupropion): The reduction of bupropion's ketone group leads to the formation of two amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion. nih.govwikipedia.org This reduction also introduces a new chiral center, resulting in diastereomeric pairs for each metabolite. wikipedia.org

Threohydrobupropion exists as a racemic mixture of (1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion. wikipedia.org The formation of at least one threohydrobupropion enantiomer is dependent on the reduction of (R)-bupropion. researchgate.net

Erythrohydrobupropion exists as a racemic mixture of (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion. wikipedia.org

The formation of these hydrobupropion metabolites is also stereoselective. For example, 11β-hydroxysteroid dehydrogenase 1 has been identified as a key enzyme in the stereoselective formation of threohydrobupropion. researchgate.netnih.gov

The following table summarizes the key stereochemical data for bupropion and its metabolites:

| Compound | Chiral Centers | Stereoisomers | Key Findings |

| Bupropion | 1 | This compound, (R)-bupropion | Administered as a racemate; undergoes rapid in vivo racemization. ricardinis.ptwikipedia.org |

| Hydroxybupropion | 2 | (S,S)-hydroxybupropion, (R,R)-hydroxybupropion | (R,R)-hydroxybupropion plasma levels are ~20x higher than (S,S)-hydroxybupropion. nih.gov |

| Threohydrobupropion | 2 | (1R,2R)-threohydrobupropion, (1S,2S)-threohydrobupropion | A major metabolite formed via ketone reduction. wikipedia.org |

| Erythrohydrobupropion | 2 | (1R,2S)-erythrohydrobupropion, (1S,2R)-erythrohydrobupropion | A minor metabolite compared to threohydrobupropion. wikipedia.org |

Advanced Mechanistic Pharmacology of S Bupropion and Its Stereoisomers

Enantioselective Interactions with Monoamine Neurotransmitter Transporters

Bupropion (B1668061) and its metabolites exert their effects primarily through the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake. shanghaiarchivesofpsychiatry.orgdrugbank.com However, the stereochemistry of these compounds plays a crucial role in their affinity and functional modulation of the respective transporters. ricardinis.pt

Dopamine Transporter (DAT) Binding Affinity and Functional Modulation by (S)-Bupropion and its Stereoselective Metabolites

Bupropion is recognized as a dopamine transporter (DAT) inhibitor, although its affinity is considered relatively low. researchgate.netnih.gov Studies have shown that at clinical doses, bupropion occupies a modest percentage of DAT sites in the human brain. nih.govresearchgate.net The stereoisomers of bupropion and its metabolites exhibit differential activity at the DAT.

Research indicates that bupropion acts as a weak inhibitor of DAT reuptake. ricardinis.pt The metabolite (S,S)-hydroxybupropion, also known as radafaxine, demonstrates a comparable affinity for the DAT as the parent compound, bupropion. ricardinis.pt In vitro studies using cells expressing human transporters have shown that bupropion and its metabolites inhibit dopamine reuptake, with a slightly greater potency at the DAT compared to the norepinephrine transporter. nih.gov

One of the major active metabolites of bupropion, (2S,3S)-hydroxybupropion, is a potent inhibitor of dopamine uptake. nih.gov In contrast, the (2S,3R)-hydroxybupropion isomer shows no significant inhibition of dopamine uptake. ncats.io

| Compound | IC50 (nM) | Reference |

|---|---|---|

| (S,S)-hydroxybupropion | 1020 | researchgate.net |

| Bupropion (racemic) | 550 - 2170 | wikipedia.org |

| (2S,3S)-hydroxybupropion | 790 |

Norepinephrine Transporter (NET) Binding Affinity and Functional Modulation by this compound and its Stereoselective Metabolites

Stereoselectivity is also evident in the interaction with NET. The (2S,3S)-hydroxybupropion isomer is a potent inhibitor of norepinephrine uptake, with an IC50 value of 520 nM. nih.gov Conversely, the (2S,3R)-hydroxybupropion isomer is largely inactive at the NET, with an IC50 value greater than 10,000 nM. nih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| (S,S)-hydroxybupropion | 3850 | researchgate.net |

| Bupropion (racemic) | 1400 - 1900 | wikipedia.org |

| (2S,3S)-hydroxybupropion | 520 | nih.gov |

| (2S,3R)-hydroxybupropion | >10000 | nih.gov |

Serotonin (B10506) Transporter (SERT) Interaction Profiles of Bupropion Enantiomers

Bupropion and its metabolites have a negligible effect on the serotonin transporter (SERT). drugbank.comnih.gov Studies have consistently shown that bupropion is essentially inactive at SERT, with IC50 values exceeding 10,000 nM. drugbank.com This lack of serotonergic activity is a key feature that distinguishes bupropion from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). shanghaiarchivesofpsychiatry.org However, bupropion has been found to act as a negative allosteric modulator of serotonin type 3A receptors (5-HT3ARs). nih.gov

Enantioselective Allosteric Modulation and Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

In addition to its actions on monoamine transporters, bupropion functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). shanghaiarchivesofpsychiatry.orgresearchgate.netsmartscitech.com This mechanism is thought to contribute significantly to its efficacy as a smoking cessation aid. shanghaiarchivesofpsychiatry.org

Subtype-Specific Receptor Interaction by this compound and its Active Metabolites

Bupropion and its metabolites exhibit antagonist activity at various nAChR subtypes, including α4β2, α3β2, and α7. researchgate.netresearchgate.net The (2S,3S)-hydroxybupropion isomer is a more potent antagonist of the human α4β2 nAChR subtype than racemic bupropion or the (2S,3R) isomer. nih.gov Specifically, the functional IC50 for (2S,3S)-hydroxybupropion at α4β2 nAChRs is 3.3 µM. nih.gov Bupropion is also reported to be a non-competitive antagonist of α3β4 nAChRs.

Research indicates that bupropion's blockade of nAChR subtypes is selective, with it being significantly more effective at blocking α3β2 and α4β2 receptors than α7 receptors. researchgate.net

| Compound | Receptor Subtype | IC50 (µM) | Reference |

|---|---|---|---|

| (2S,3S)-hydroxybupropion | α4β2 | 3.3 | nih.gov |

| Bupropion (racemic) | α3β4* | 1.8 |

*Indicates possible assembly with other subunits.

Functional Consequences of nAChR Modulation by Stereoisomers

The antagonism of nAChRs by bupropion and its metabolites has significant functional consequences. This blockade is non-competitive, meaning it is not overcome by increasing the concentration of the natural agonist, acetylcholine. researchgate.net This action reduces the reinforcing effects of nicotine (B1678760) and helps to alleviate withdrawal symptoms and cravings in individuals attempting to quit smoking. shanghaiarchivesofpsychiatry.org The antagonism of nAChRs by bupropion is considered a key component of its utility in smoking cessation. The functional blockade of neuronal nAChRs is believed to be a useful therapeutic strategy for nicotine dependence. researchgate.net

Modulation of Vesicular Monoamine Transporter-2 (VMAT2) Activity by Bupropion and Metabolites

Research indicates that bupropion induces a rapid, reversible, and dose-dependent increase in the uptake of vesicular dopamine. researchgate.netpharmgkb.orgnih.gov This effect is not due to a direct interaction with the VMAT2 protein itself, but rather an indirect mechanism. Bupropion's primary action of blocking the dopamine transporter (DAT) leads to an increase in cytosolic dopamine. researchgate.net This elevation in cytoplasmic dopamine is believed to trigger a redistribution of VMAT2 protein within the neuron, leading to enhanced vesicular uptake. researchgate.net This mechanism helps to sequester more dopamine into vesicles, potentially increasing the amount available for release into the synapse. researchgate.net

Studies in rats have demonstrated that bupropion's enhancement of vesicular dopamine uptake is associated with this redistribution of VMAT2. researchgate.netpharmgkb.orgnih.gov This effect is similar to that observed with other DAT inhibitors like methylphenidate. researchgate.net The bupropion-induced increase in vesicular dopamine uptake can be blocked by the D2 dopamine receptor antagonist, eticlopride, suggesting the involvement of D2 receptors in this process. researchgate.netnih.gov

Table 1: Effects of Bupropion on VMAT2 Activity

| Compound | Effect on VMAT2 Activity | Proposed Mechanism | Key Findings |

|---|---|---|---|

| Bupropion | Increases vesicular dopamine uptake | Indirectly, via DAT inhibition leading to VMAT2 protein redistribution. researchgate.netpharmgkb.org | Rapid, reversible, and dose-dependent increase in vesicular dopamine uptake. researchgate.netnih.gov Effect is blocked by D2 receptor antagonists. researchgate.netnih.gov |

| Metabolites (e.g., Hydroxybupropion) | Contribute to overall pharmacological effect | Inhibition of dopamine and norepinephrine transporters. nih.gov | Reach higher plasma concentrations than the parent drug and have significant potency. ricardinis.pt |

Integrated Molecular Mechanisms Underlying the Pharmacological Actions of this compound

The pharmacological profile of this compound is complex, arising from its interactions with multiple molecular targets. Its primary and most well-understood mechanism is the inhibition of the reuptake of dopamine and norepinephrine by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govdrugbank.com However, its effects on dopamine reuptake are considered weak, and its clinical significance is a subject of debate. wikipedia.org The antidepressant and therapeutic effects of bupropion are not fully understood but are thought to be related to this dual reuptake inhibition. pharmgkb.org

In addition to its actions on monoamine transporters, bupropion and its metabolites are non-competitive antagonists of several nicotinic acetylcholine receptors (nAChRs), including the α4β2, α3β4, and α7 subtypes. ricardinis.ptresearchgate.net This antagonism of nAChRs is believed to contribute to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine. nih.gov

Furthermore, bupropion and its primary metabolite, hydroxybupropion (B195616), act as negative allosteric modulators of serotonin type 3A receptors (5-HT3ARs). nih.govresearchgate.net This action is another facet of its "atypical" antidepressant profile, distinguishing it from selective serotonin reuptake inhibitors (SSRIs). nih.gov

The integrated effect of these molecular interactions results in a modulation of multiple neurotransmitter systems. The inhibition of DAT and NET increases the synaptic availability of dopamine and norepinephrine. mdpi.com The antagonism of nAChRs and 5-HT3ARs further modulates neuronal excitability and neurotransmitter release. The indirect enhancement of VMAT2 activity contributes to the regulation of dopamine storage and release, potentially offering neuroprotective benefits. nih.govnih.gov

Table 2: Molecular Targets of Bupropion and its Major Metabolites

| Compound/Metabolite | Molecular Target | Action |

|---|---|---|

| This compound | Dopamine Transporter (DAT) | Weak Reuptake Inhibitor wikipedia.org |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor nih.gov | |

| Nicotinic Acetylcholine Receptors (nAChRs) | Non-competitive Antagonist ricardinis.pt | |

| Serotonin Type 3A Receptors (5-HT3ARs) | Negative Allosteric Modulator researchgate.net | |

| Vesicular Monoamine Transporter 2 (VMAT2) | Indirectly Increases Activity drugbank.comnih.gov | |

| Hydroxybupropion | Dopamine Transporter (DAT) | Reuptake Inhibitor nih.gov |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor nih.gov | |

| Nicotinic Acetylcholine Receptors (nAChRs) | Inhibitor nih.gov | |

| Serotonin Type 3A Receptors (5-HT3ARs) | Inhibitor nih.gov | |

| Threohydrobupropion | Norepinephrine Transporter (NET) | Reuptake Inhibitor ricardinis.pt |

| Erythrohydrobupropion | Norepinephrine Transporter (NET) | Reuptake Inhibitor ricardinis.pt |

Stereoselective Metabolism and Biotransformation of S Bupropion

The metabolism of bupropion (B1668061) is a complex process characterized by stereoselectivity, involving multiple enzymatic pathways that lead to the formation of several active metabolites. This section details the biotransformation of (S)-bupropion, focusing on the roles of cytochrome P450 isoenzymes and non-CYP-mediated reduction pathways, as well as the resulting differential concentrations of enantiomers and metabolites in plasma and tissues.

Structure Activity Relationship Sar Studies for S Bupropion Analogues

Identification of Key Structural Moieties for Monoamine Transporter Inhibition Specificity

Bupropion (B1668061) acts as an inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible action at the serotonin (B10506) transporter (SERT). nih.gov SAR studies have identified specific structural features that govern this selectivity and its mechanism as a reuptake inhibitor.

The two most critical moieties are the tert-butyl group on the amine and the meta-chloro substituent on the phenyl ring. nih.gov The bulky tert-butyl amine is a primary determinant of bupropion's mechanism of action. This group favors transporter inhibition over substrate-induced neurotransmitter release, a mechanism characteristic of its structural cousin, cathinone (B1664624). nih.govresearchgate.netnih.gov When this group is replaced with smaller substituents, such as a methyl group or a primary amine, the resulting analogues transition from being transporter inhibitors to acting as substrate-type releasing agents at both DAT and NET. nih.govnih.gov

While the bulky amine is crucial for the mechanism of action, deconstruction analyses show that various substituents make only minor contributions to the potency of DAT uptake inhibition. nih.gov For instance, removing the meta-chloro group or the α-methyl group results in analogues that are only about three to four times less potent than bupropion itself at inhibiting DAT. nih.gov This suggests that no single substituent plays a dominant role in binding affinity for DAT uptake inhibition. nih.gov However, the des-chloro analogue of bupropion does display a reduced affinity for DAT while remaining equipotent at NET. nih.gov

Further defining the binding pocket, site-directed mutagenesis studies have identified specific amino acid residues within the transporters that are crucial for bupropion's activity. For the dopamine transporter, Ala279 in transmembrane domain 5 (TM5) and Ser359 in TM7 are responsible for the higher sensitivity of DAT to bupropion compared to NET. nih.gov These residues appear to be key for the unique molecular interactions of bupropion with DAT. nih.gov

| Compound | Modification from Bupropion | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|---|

| Bupropion (1) | - | 305 | 3,715 | >10,000 |

| Analogue 3 | Des-chloro | 1,215 | 3,025 | 8,056 |

| Analogue 4 | Des-α-methyl | 989 | >10,000 | >10,000 |

| Analogue 5 | Des-chloro, Des-α-methyl | 303 | 1,515 | 3,015 |

| Analogue 6 | N-methyl instead of N-tert-butyl | 291 | 230 | 1,123 |

| Analogue 7 | Primary amine instead of N-tert-butyl | 319 | 337 | 2,987 |

Stereochemical Influence on Nicotinic Acetylcholine (B1216132) Receptor Binding and Functional Activity

The stereochemistry of bupropion and its metabolites significantly influences their interaction with nAChRs. Bupropion is a noncompetitive antagonist of several nAChR subtypes, an action thought to contribute to its efficacy as a smoking cessation aid. thieme-connect.comnih.gov The selectivity of bupropion for different nAChRs generally follows the order: α3-containing > α4-containing ~ α1-containing > α7-containing receptors. smartscitech.com

Studies on the enantiomers of hydroxybupropion (B195616), a major metabolite, highlight the importance of stereochemistry. The (2S,3S)-hydroxybupropion isomer is a more potent antagonist of human α4β2 nAChRs than the (2S,3R) isomer. nih.gov This stereoselectivity is also observed in vivo, where (2S,3S)-hydroxybupropion is more effective at antagonizing the effects of nicotine (B1678760). nih.gov

SAR studies on a series of bupropion analogues found that, like the parent compound, most show a selective inhibition of human α3β4-nAChR function. nih.govacs.org Several analogues were identified with higher affinity at α3β4-nAChRs compared to bupropion itself. nih.govacs.org For example, analogue 2x, which has a 2,6-dichlorophenyl moiety, demonstrated an IC50 of 0.62 µM for antagonism of α3β4 nAChRs, a significant increase in potency over bupropion. acs.org

Computational docking studies with (S)-bupropion suggest it binds within the ion channel pore of the nAChR. thieme-connect.comconicet.gov.ar Specifically, research on muscle-type nAChRs indicates bupropion interacts with a binding domain located between the serine (position 6') and valine (position 13') rings of the transmembrane domain. nih.gov

| Compound | α4β2 nAChR IC50 (µM) | α3β4* nAChR IC50 (µM) |

|---|---|---|

| Bupropion | 12 | 1.0 |

| (2S,3S)-hydroxybupropion | 3.3 | - |

| (2S,3R)-hydroxybupropion | >100 | - |

| Analogue 2x (2,6-dichlorophenyl) | 9.8 | 0.62 |

| Analogue 2m (4-trifluoromethylphenyl) | >50 | 0.31 |

| Analogue 2r (4-iodophenyl) | >50 | 0.29 |

Design and Evaluation of this compound Analogues for Dopamine Transporter Pharmacological Chaperone Activity

Recent research has uncovered a novel activity for bupropion and some of its analogues: acting as pharmacological chaperones for the dopamine transporter. nih.govresearchgate.net Pharmacological chaperones are small molecules that can rescue misfolded proteins, promoting their proper trafficking to the cell surface. This activity is particularly relevant for conditions like Dopamine Transporter Deficiency Syndrome (DTDS), where DAT mutations lead to protein retention in the endoplasmic reticulum. researchgate.netresearchgate.net

SAR studies aimed at optimizing this chaperone effect have identified essential structural features. The secondary amine of the bupropion scaffold is crucial for high pharmacological chaperone efficacy. nih.govresearchgate.netfrontiersin.org Phenyl ring substitutions also modulate this activity. For instance, a para-bromo substitution (analogue RTI-2) results in efficacy similar to bupropion, whereas a para-chloro substitution is less effective. frontiersin.org Interestingly, bupropion's primary human metabolite, 6-hydroxybupropion, which is formed by the oxidation of a t-butyl methyl group, exhibits chaperone efficacy comparable to the parent compound. frontiersin.orgresearchgate.net

These studies suggest that compounds acting as pharmacological chaperones, like bupropion and ibogaine, may stabilize an inward-facing or occluded conformation of the transporter, which facilitates its proper folding and maturation. frontiersin.org While several analogues show efficacy in increasing DAT surface expression, a significant increase in potency over bupropion has yet to be achieved. frontiersin.org

| Compound | Key Structural Feature | Maximal Effect (EMax) (% of Vehicle) |

|---|---|---|

| Bupropion | m-chloro, N-tert-butyl | 144 ± 7.7% |

| RTI-2 | p-bromo, N-tert-butyl | 127 ± 2.6% |

| RTI-3 | p-chloro, N-tert-butyl | 113 ± 6.2% |

| 6-hydroxybupropion | m-chloro, N-tert-butyl alcohol | 148 ± 5.4% |

| PAL-594 | m,p-dichloro, N-tert-butyl alcohol | 166 ± 8.7% |

| Ephedrine | Des-keto, N-methyl, α-hydroxyl | 138 ± 12% |

Deconstruction Analyses of Bupropion Structure: Impact on Transporter Mechanisms

A powerful approach to understanding bupropion's SAR has been its "deconstruction"—a stepwise structural transition from bupropion to the structurally related stimulant cathinone. nih.govnih.govvcu.edu These two α-aminophenones differ primarily in the amine substituent (tert-butyl in bupropion vs. methyl in cathinone) and the aromatic substitution (meta-chloro in bupropion vs. unsubstituted in cathinone). nih.gov Crucially, bupropion is a nontransported reuptake inhibitor, whereas cathinone is a transported substrate that induces neurotransmitter release. nih.govresearchgate.net

Deconstruction studies have unequivocally demonstrated that the steric bulk of the amine substituent governs the switch between these two mechanisms. researchgate.netvcu.edu

Bulky Amine Substituents : Analogues retaining the bulky tert-butyl group, or similar bulky groups, function as DAT uptake inhibitors but are not releasing agents. nih.govnih.gov

Small Amine Substituents : Replacing the tert-butyl group with smaller substituents, such as an N-methyl group (analogue 6 ) or a primary amine (analogue 7 ), transforms the molecule into a substrate-type releasing agent at both DAT and NET. nih.govresearchgate.net These analogues with smaller amines also tend to be less selective between the different monoamine transporters. researchgate.net

These findings provide strong evidence that distinct molecular determinants exist for transporter inhibitors versus transporter substrates within the α-aminophenone class. nih.govnih.gov The bulky tert-butyl group of bupropion appears to prevent the conformational changes in the transporter that are necessary for substrate translocation and subsequent neurotransmitter release, locking it in an inhibited state.

Computational and Synthetic Approaches to SAR Elucidation for Stereoisomers

A combination of computational modeling and synthetic chemistry has been vital for elucidating the SAR of bupropion stereoisomers and their analogues. Synthetic approaches have enabled the creation of the diverse chemical libraries needed for these studies, from the deconstructed analogues to those designed to probe nAChR antagonism or chaperone activity. nih.govnih.govacs.org

Computational approaches have provided atomic-level insights into how these molecules interact with their targets:

Molecular Docking and Dynamics: These simulations have been used to predict the binding poses of this compound and its analogues within the ion channel of nAChRs and the binding pocket of monoamine transporters. thieme-connect.comconicet.gov.arnih.gov For example, docking studies predicted bupropion's binding site in the Torpedo nAChR transmembrane domain, a finding later supported by direct experimental evidence. nih.govttuhsc.edu

Quantitative Structure-Activity Relationship (QSAR): Machine learning-based QSAR models are being developed to correlate the structural features of DAT inhibitors, including bupropion, with their biological activity, aiming to predict the potency of novel compounds. biorxiv.org

These computational predictions are often tested and validated using advanced experimental techniques:

Site-Directed Mutagenesis: This molecular biology technique has been used to create mutant transporters, pinpointing specific amino acid residues in DAT (Ala279 and Ser359) that are critical for bupropion's high-affinity binding. nih.gov

Photoaffinity Labeling: Using a photosensitive derivative of bupropion, researchers have been able to covalently label binding sites on the nAChR, providing direct biochemical evidence for the location of interaction sites predicted by computational models. ttuhsc.edu

Together, these integrated synthetic, computational, and experimental strategies provide a comprehensive framework for understanding the complex SAR of bupropion, guiding the future design of molecules with tailored pharmacological properties.

Preclinical Pharmacodynamics and Neurobiological Investigations of S Bupropion

Neurochemical Effects in Animal Models

Modulation of Dopamine (B1211576) and Norepinephrine (B1679862) Neuronal Firing Rates

In vivo studies in rats have demonstrated that acute administration of bupropion (B1668061) can lead to a reduction in the firing rate of norepinephrine neurons in the locus coeruleus and dopamine neurons in the brain stem. frontiersin.orgnih.gov This effect is thought to be a consequence of increased synaptic levels of norepinephrine and dopamine, which then activate autoreceptors, leading to a negative feedback mechanism that inhibits neuronal firing. nih.gov

Sustained administration of bupropion via osmotic minipumps in rats has shown a dose-dependent decrease in the spontaneous firing rate of norepinephrine neurons. nih.gov This reduction was reversed by an α2-adrenoceptor antagonist, suggesting that the effect is mediated by increased activation of inhibitory somatodendritic α2-adrenoceptors due to enhanced norepinephrine release. nih.gov Conversely, the same study found that sustained bupropion treatment led to an increased firing rate of serotonin (B10506) neurons, an effect that was dependent on norepinephrine. nih.gov In contrast, the firing rate of dopamine neurons in the ventral tegmental area remained unchanged after sustained bupropion administration. nih.govresearchgate.net However, other research indicates that prolonged treatment may eventually lead to a recovery in the firing rate of norepinephrine neurons due to the desensitization of α2-adrenoceptors. researchgate.net

The following table summarizes the effects of bupropion on neuronal firing rates in preclinical models:

| Neuronal System | Acute Effect | Sustained Effect | Mechanism |

| Norepinephrine | Decreased Firing Rate frontiersin.orgnih.gov | Initial Decrease, Followed by Recovery nih.govresearchgate.net | Autoreceptor-mediated negative feedback, followed by autoreceptor desensitization. nih.govresearchgate.net |

| Dopamine | Decreased Firing Rate frontiersin.orgnih.gov | No significant change in some studies. nih.govresearchgate.net | Autoreceptor-mediated negative feedback. nih.gov |

| Serotonin | No direct effect. | Increased Firing Rate (NE-dependent). nih.gov | Indirect, via norepinephrine-dependent mechanisms. nih.gov |

Neuroprotective Effects in Experimental Models of Neurotoxicity

(S)-Bupropion has demonstrated neuroprotective properties in various preclinical models of neurotoxicity. These effects are often attributed to its ability to modulate monoaminergic systems and reduce oxidative stress and inflammation.

In a rat model of cerebral ischemia/reperfusion injury, pretreatment with bupropion was found to have neuroprotective effects. brieflands.comnih.gov The administration of bupropion improved sensorimotor function and was associated with a reduction in inflammatory markers, including a decrease in interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and an increase in the anti-inflammatory cytokine interleukin-10 (IL-10). brieflands.comnih.gov Furthermore, bupropion treatment was linked to a reduction in oxidative stress, as evidenced by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). brieflands.comnih.gov

Studies investigating methamphetamine-induced neurotoxicity have also suggested a neuroprotective role for bupropion. Dopamine-uptake inhibitors like bupropion have been shown to have neuroprotective effects against the neurotoxic effects of methamphetamine by blocking neostriatal dopamine absorption sites. scielo.br In rat models of chronic methamphetamine-induced cognitive impairment, bupropion, particularly in combination with forced exercise, has been shown to exert neuroprotective effects. researchgate.net These effects are thought to be mediated through the modulation of the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway, as well as a reduction in oxidative stress and inflammatory biomarkers. researchgate.net

The table below outlines the key findings regarding the neuroprotective effects of bupropion in preclinical models:

| Model of Neurotoxicity | Key Neuroprotective Effects | Proposed Mechanisms |

| Cerebral Ischemia/Reperfusion | Improved sensorimotor function, reduced inflammation, decreased oxidative stress. brieflands.comnih.gov | Downregulation of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), upregulation of anti-inflammatory cytokine (IL-10), increased SOD activity. brieflands.comnih.gov |

| Methamphetamine-Induced Neurotoxicity | Attenuation of cognitive impairment, protection against neurodegeneration. scielo.brresearchgate.net | Blockade of dopamine absorption sites, modulation of CREB/BDNF signaling pathway, reduction of oxidative stress and inflammation. scielo.brresearchgate.net |

| Huntington's Disease Models | Some studies on related compounds suggest potential for striatal preservation and mitochondrial protection. mdpi.com | Inhibition of apoptosis, mitochondrial protection. mdpi.com |

Behavioral Characterization in Effort-Related Decision-Making Tasks

Impact on Motivational Dysfunctions and Effort Exertion in Preclinical Models

Preclinical studies have consistently shown that this compound can positively impact motivational dysfunctions and increase effort exertion in animal models. nih.gov These models often utilize tasks that require an animal to choose between a high-effort, high-reward option and a low-effort, low-reward alternative.

In rodent models, the administration of agents that deplete dopamine, such as tetrabenazine (B1681281) (TBZ), induces a low-effort bias, where animals shift their preference towards the less demanding option. nih.govjneurosci.org Bupropion has been shown to effectively reverse this TBZ-induced low-effort bias, increasing the selection of high-effort choices. nih.govjneurosci.orgfrontiersin.orguconn.edu For example, in a progressive ratio/chow feeding choice task, where rats can either work for a preferred food pellet by pressing a lever on a progressively increasing schedule or consume freely available standard chow, TBZ reduces lever pressing. Bupropion administration reverses this effect, increasing lever pressing for the preferred food. plos.org

Similarly, in a T-maze task where mice choose between a running wheel (high effort) and sedentary activities, bupropion increased the selection of the running wheel. nih.gov Furthermore, bupropion has been shown to rescue reductions in motivation in adult mice that were exposed to fluoxetine (B1211875) in the early postnatal period. jneurosci.org These findings suggest that bupropion's ability to enhance dopamine and norepinephrine transmission can ameliorate deficits in effort-related motivation. nih.govfrontiersin.org

The following table summarizes the effects of bupropion in preclinical models of effort-related decision-making:

| Animal Model | Task | Effect of Bupropion |

| Rats with TBZ-induced motivational deficit | Progressive Ratio/Chow Feeding Choice plos.org | Reverses the decrease in high-effort lever pressing. plos.org |

| Rats with TBZ-induced motivational deficit | Fixed Ratio/Chow Feeding Choice jneurosci.orgfrontiersin.org | Reverses the decrease in high-effort lever pressing. jneurosci.orgfrontiersin.org |

| Mice | T-Maze Choice (Running Wheel vs. Sedentary Activity) nih.gov | Increases selection of the high-effort running wheel. nih.gov |

| Adult mice with perinatally-induced motivational deficit | Effort-Related Motivation Tasks jneurosci.org | Rescues the reduction in motivation. jneurosci.org |

Neural Circuitry Implicated in Effort-Related Phenotypes

The neural circuitry underlying the effects of this compound on effort-related decision-making primarily involves the mesolimbic dopamine system. frontiersin.org This system, which includes the ventral tegmental area (VTA) and its projections to the nucleus accumbens, is crucial for regulating motivation and effort expenditure. frontiersin.orgoup.com

Studies have shown that manipulations that interfere with dopamine transmission in the nucleus accumbens lead to a low-effort bias in animal models. nih.govjneurosci.org Bupropion, by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), increases the extracellular concentrations of dopamine and norepinephrine in brain regions like the nucleus accumbens and prefrontal cortex. nih.govnih.gov This enhancement of catecholaminergic transmission is thought to counteract the motivational deficits induced by dopamine depletion or antagonism. nih.govjneurosci.org

Research using functional magnetic resonance imaging (fMRI) in healthy human volunteers has shown that bupropion can increase neural activity in several brain regions during different phases of a reward task. nih.gov During the anticipation of a reward, bupropion increased activity in the ventral medial prefrontal cortex and the caudate. nih.gov During the effort phase, increased activity was observed in the ventral medial prefrontal cortex, striatum, dorsal anterior cingulate cortex, and primary motor cortex. nih.gov These findings support the role of these brain regions in mediating the effects of bupropion on motivation and effort.

Effects on Substance-Related Behaviors in Preclinical Models

Preclinical studies have investigated the effects of this compound on behaviors related to substance use, with a particular focus on stimulants like methamphetamine and nicotine (B1678760).

In a preclinical model of methamphetamine self-administration in rats, bupropion was found to dose-dependently reduce drug intake. core.ac.uk This suggests that bupropion may decrease the reinforcing effects of methamphetamine. However, at higher doses, bupropion also reduced responding for a non-drug reinforcer (sucrose), indicating that the effects may not be entirely specific to the drug reward. core.ac.uk

In the context of nicotine dependence, bupropion has been shown to have complex effects in animal models. It can attenuate nicotine-induced unconditioned behaviors and has been found to both share and enhance the discriminative stimulus properties of nicotine. nih.gov Research has also indicated that low doses of bupropion may augment nicotine self-administration, while higher doses tend to decrease it. nih.gov Furthermore, bupropion has been shown to facilitate the acquisition of nicotine-conditioned place preference in rats, suggesting it may enhance the rewarding properties of nicotine under certain conditions. nih.gov Conversely, bupropion has been demonstrated to reduce the expression of nicotine withdrawal symptoms in animal models and can attenuate nicotine-induced reinstatement of drug-seeking behavior. nih.govresearchgate.net The (2S,3S)-hydroxybupropion metabolite appears to be particularly potent in reversing both affective and somatic signs of nicotine withdrawal in mice. researchgate.net

The table below provides a summary of the effects of bupropion on substance-related behaviors in preclinical models:

| Substance | Behavioral Model | Effect of Bupropion |

| Methamphetamine | Self-Administration core.ac.uk | Dose-dependently reduces drug intake. core.ac.uk |

| Nicotine | Self-Administration nih.gov | Complex effects: low doses may augment, while high doses attenuate. nih.gov |

| Nicotine | Conditioned Place Preference nih.gov | Facilitates acquisition. nih.gov |

| Nicotine | Withdrawal Symptoms nih.govresearchgate.net | Attenuates the expression of withdrawal. nih.govresearchgate.net |

| Nicotine | Reinstatement of Drug-Seeking nih.gov | Attenuates reinstatement. nih.gov |

Attenuation of Psychostimulant (e.g., Methamphetamine) Self-Administration and Stereotypy in Rodents

This compound, a primary active metabolite of bupropion, has demonstrated potential in preclinical models for mitigating behaviors associated with psychostimulant use. Research in rodents has specifically highlighted its ability to reduce methamphetamine self-administration and stereotypical behaviors induced by the drug.

In studies involving rats, bupropion pretreatment has been shown to dose-dependently decrease the self-administration of methamphetamine. unl.edunih.gov For instance, higher doses of bupropion led to a reduction in the number of methamphetamine infusions the animals would self-administer. nih.gov This effect was observed during both the acquisition and maintenance phases of methamphetamine self-administration. researchgate.net Furthermore, bupropion has been found to attenuate drug-induced reinstatement of methamphetamine seeking in rats, suggesting a potential role in preventing relapse. researchgate.net

Beyond self-administration, bupropion has also been shown to antagonize methamphetamine-induced stereotypy in mice. unl.edunih.gov Stereotypy, which involves repetitive, invariant behaviors, is a common effect of high doses of psychostimulants. When bupropion was administered before methamphetamine, it dose-dependently blocked these stereotypic behaviors. unl.edunih.govscielo.br Interestingly, the timing of administration appears to be crucial, as methamphetamine-induced stereotypy was augmented when bupropion was given after the psychostimulant. unl.edunih.gov

Neurochemical studies provide a potential mechanism for these behavioral effects. Bupropion and its metabolites act as dopamine and norepinephrine reuptake inhibitors. nih.govdergipark.org.tr This action at dopamine transporters may underlie its ability to reduce the reinforcing effects of methamphetamine and block its neurotoxic effects. scielo.brdovepress.com By inhibiting dopamine reuptake, bupropion may occupy the same binding sites as methamphetamine, thereby attenuating its effects. scielo.br

Table 1: Effects of Bupropion on Methamphetamine-Related Behaviors in Rodents

| Behavioral Model | Species | Effect of Bupropion | Key Findings |

|---|---|---|---|

| Methamphetamine Self-Administration | Rat | Decrease | Dose-dependently reduced the number of methamphetamine infusions. unl.edunih.gov |

| Methamphetamine-Induced Stereotypy | Mouse | Blockade | Dose-dependently antagonized stereotypic behaviors when given before methamphetamine. unl.edunih.govscielo.br |

| Reinstatement of Methamphetamine Seeking | Rat | Attenuation | Reduced drug-induced reinstatement, suggesting relapse prevention potential. researchgate.net |

Modulation of Nicotine Withdrawal Symptoms and Relapse-Related Behaviors in Animal Models

This compound and its parent compound, bupropion, have been extensively studied in animal models for their ability to alleviate nicotine withdrawal symptoms and reduce relapse-related behaviors. These studies provide a neurobiological basis for its use as a smoking cessation aid.

Preclinical research demonstrates that bupropion can effectively reduce both the somatic and affective signs of nicotine withdrawal in rodents. researchgate.netnih.gov In mice, bupropion and its hydroxy metabolites have been shown to lessen somatic signs such as chewing and scratching, as well as anxiety-like behavior and hyperalgesia associated with nicotine withdrawal. nih.govpjps.pk Similarly, in rats, bupropion is effective in diminishing mecamylamine-precipitated somatic withdrawal signs. nih.gov

Furthermore, bupropion has been shown to reverse deficits in learning and memory that occur during nicotine withdrawal. nih.gov For example, it can ameliorate nicotine withdrawal-associated impairments in contextual fear conditioning in mice. nih.gov The mechanism for this is thought to involve the modulation of neurotransmitter systems, as bupropion administration can increase hippocampal norepinephrine overflow. nih.gov

Regarding relapse, bupropion has shown efficacy in reducing behaviors that model the resumption of nicotine use. While bupropion treatment reduces the probability of relapse during the treatment phase, this effect may not persist after treatment cessation. oup.com The drug's action on dopamine and norepinephrine transporters is believed to counter the negative subjective effects of nicotine withdrawal, such as anhedonia. researchgate.net By increasing dopamine levels in the brain, bupropion may alleviate the withdrawal symptoms that often lead to relapse. pjps.pkresearchgate.net

Table 2: Effects of Bupropion on Nicotine Withdrawal and Relapse Models in Rodents

| Withdrawal/Relapse Model | Species | Effect of Bupropion | Key Findings |

|---|---|---|---|

| Somatic Withdrawal Signs | Mouse, Rat | Reduction | Decreased behaviors like chewing, scratching, and hyperalgesia. researchgate.netnih.govpjps.pk |

| Affective Withdrawal Signs (Anxiety) | Mouse | Reduction | Attenuated anxiety-like behaviors in the elevated plus maze. researchgate.net |

| Cognitive Deficits | Mouse | Reversal | Ameliorated impairments in contextual fear conditioning during withdrawal. nih.gov |

| Relapse-Related Behavior | Human studies suggest | Reduction during treatment | Reduced likelihood of relapse while on medication. oup.com |

Investigation of Analgesic and Anti-inflammatory Properties in Animal Models

Preclinical studies have revealed that bupropion possesses both analgesic and anti-inflammatory properties in various animal models, suggesting a broader therapeutic potential beyond its antidepressant and smoking cessation indications.

Characterization of Antinociceptive Mechanisms and Receptor Involvement

Bupropion has demonstrated significant antinociceptive effects in several rodent models of pain. nih.govnih.gov In mice, it has been shown to reduce pain behaviors in the hot plate test (thermal pain), the acetic acid-induced writhing test (visceral pain), and the formalin test (inflammatory pain). nih.govnih.govresearchgate.net

The analgesic effects of bupropion are thought to be mediated through its action on central neurotransmitter systems. As a norepinephrine and dopamine reuptake inhibitor, bupropion increases the levels of these neurotransmitters in the synaptic cleft, which can modulate pain perception. nih.govdergipark.org.tr Research indicates that the antinociceptive effect of bupropion in visceral pain involves adrenergic, dopaminergic, and opioidergic receptors at the spinal cord level. dergipark.org.trdergipark.org.trresearchgate.net Specifically, antagonists for α2-adrenergic, D2 dopamine, and opioid receptors have been shown to diminish the analgesic effect of bupropion. dergipark.org.trdergipark.org.trresearchgate.net However, α1-adrenergic and D1 dopamine receptor antagonists did not alter its effect. dergipark.org.trdergipark.org.tr This suggests a complex interplay of receptor systems in mediating bupropion's analgesic properties.

Table 3: Antinociceptive Effects of Bupropion in Rodent Models

| Pain Model | Species | Effect of Bupropion | Proposed Mechanism |

|---|---|---|---|

| Hot Plate Test | Mouse | Analgesia | Central action on pain pathways. nih.govresearchgate.net |

| Acetic Acid-Induced Writhing | Mouse | Reduction in writhing | Inhibition of visceral nociception. nih.govresearchgate.net |

| Formalin Test | Mouse, Rat | Reduction in pain behavior | Modulation of inflammatory pain. researchgate.netepain.org |

| Colorectal Distension (Visceral Pain) | Rat | Antinociception | Involvement of spinal α2-adrenergic, D2 dopamine, and opioid receptors. dergipark.org.trdergipark.org.trresearchgate.net |

Modulation of Inflammatory Mediators in Preclinical Settings

In addition to its analgesic effects, bupropion has demonstrated anti-inflammatory properties in preclinical models. nih.govnih.govresearchgate.net It has been shown to reduce paw edema in the carrageenan-induced inflammation model in rats, indicating an inhibitory effect on the inflammatory process. nih.govnih.govresearchgate.net

The anti-inflammatory actions of bupropion are linked to its ability to modulate the production of inflammatory mediators. Studies have shown that bupropion can lower the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govresearchgate.net It has also been found to inhibit the release of other inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in response to inflammatory stimuli. researchgate.net In a clinical context, bupropion treatment has been associated with an increase in anti-inflammatory cytokines like IL-4 and IL-10, suggesting a rebalancing of the immune response. ncl.edu.tw This modulation of cytokines may contribute to its therapeutic effects in conditions with an inflammatory component. researchgate.netresearchgate.net

Table 4: Anti-inflammatory Effects of Bupropion in Preclinical Models

| Inflammation Model | Species | Effect of Bupropion | Mediator Modulation |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Reduction in edema | Inhibition of inflammatory process. nih.govresearchgate.netplos.org |

| Lipopolysaccharide (LPS)-Induced Inflammation | Mouse | Inhibition of cytokine release | Decreased TNF-α, IFN-γ, IL-1β, and NO. researchgate.net |

Studies on Hypothalamic Pro-opiomelanocortin (POMC) Neuron Activity in Rodents

Research in rodents has implicated hypothalamic pro-opiomelanocortin (POMC) neurons as a key target in the pharmacological effects of bupropion, particularly in the context of appetite regulation and energy balance.

Studies have shown that bupropion can stimulate the activity of POMC neurons in the hypothalamus. drugbank.comnih.gov These neurons play a crucial role in suppressing appetite and increasing energy expenditure. e-dmj.org The activation of POMC neurons by bupropion is thought to be mediated through its action as a dopamine and norepinephrine reuptake inhibitor. nih.gov

Furthermore, when combined with naltrexone, an opioid receptor antagonist, the effect of bupropion on POMC neurons is enhanced. drugbank.com Naltrexone blocks the auto-inhibitory feedback loop on POMC neurons, which is mediated by β-endorphin, an endogenous opioid peptide co-released with α-melanocyte-stimulating hormone (α-MSH) from these neurons. nih.govresearchgate.net This synergistic action leads to a sustained increase in the firing rate of POMC neurons, resulting in reduced food intake and increased energy expenditure. drugbank.com This mechanism provides a neurobiological basis for the use of the naltrexone/bupropion combination in weight management. nih.govresearchgate.net

Computational Methodologies in S Bupropion Research

Molecular Docking Simulations for Ligand-Enzyme and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as (S)-bupropion, and its biological targets, including enzymes and receptors.

Research has employed molecular docking to investigate the binding of bupropion (B1668061) enantiomers to key neurotransmitter transporters. drugbank.com this compound, along with its R-enantiomer, is known to inhibit the reuptake of dopamine (B1211576) and norepinephrine (B1679862) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugbank.com Docking studies have helped to visualize the potential binding poses of this compound within the active sites of these transporters. For instance, docking of bupropion into a homology model of the human norepinephrine transporter (hNET) revealed potential polar contacts with aspartic acid residue D75 and a π-cation interaction with phenylalanine residue F72. mdpi.com Such interactions are crucial for the recognition and binding of inhibitors. mdpi.com

Furthermore, molecular docking has been utilized to explore the interaction of bupropion with nicotinic acetylcholine (B1216132) receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid. nih.govnih.govsmartscitech.com These simulations predict that bupropion binds within the ion channel of the nAChR, with specific interactions involving amino acid residues lining the pore. nih.govnih.govacs.org Docking studies of (R)-bupropion and a related compound, (S)-SADU-3-72, within the Torpedo nAChR ion channel showed interactions with valine, leucine, and serine rings. researchgate.net

In the context of metabolism, docking simulations have been performed to understand the selective metabolism of bupropion by cytochrome P450 (CYP) enzymes. researchgate.netuconn.edu A computational analysis involving the docking of this compound into a panel of nine human CYP enzymes demonstrated that differences in binding orientation and proximity to the heme iron could explain the observed selectivity of CYP2B6 in metabolizing bupropion. researchgate.netuconn.edu For some isozymes, like CYP2C9, bupropion did not bind close enough for metabolism to occur, while for others, such as CYP2D6, the potential site of metabolism was oriented away from the heme iron. uconn.edu

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Norepinephrine Transporter (NET) | D75, F72 | Polar contact, π-cation | mdpi.com |

| Nicotinic Acetylcholine Receptor (nAChR) | Serine, Valine rings | Van der Waals, Hydrogen bond, Polar | acs.orgresearchgate.net |

| Cytochrome P450 2B6 (CYP2B6) | Active site residues within 5 Å of ligand | Proximity for metabolism | researchgate.netuconn.edu |

In Silico Prediction of Stereoselective Metabolic Pathways and CYP Isozyme Selectivity

In silico methods are valuable for predicting the metabolic fate of drug molecules, including the identification of metabolic pathways and the specific enzymes involved. For chiral drugs like bupropion, these computational tools can also predict stereoselectivity in metabolism.

Bupropion undergoes extensive and stereoselective metabolism, with a preference for the (S)-enantiomer. uconn.edu The primary metabolic pathway is the hydroxylation of the tert-butyl group to form hydroxybupropion (B195616), a reaction predominantly catalyzed by CYP2B6. researchgate.netuconn.edunih.gov Computational studies have corroborated these clinical observations. In silico docking experiments have shown that while bupropion can theoretically interact with several CYP isozymes, the binding orientation within CYP2B6 is most favorable for metabolism. researchgate.netuconn.edu

Physiologically-based pharmacokinetic (PBPK) models, which integrate in vitro data with in silico predictions, have been developed to simulate the complex metabolic pathways of bupropion enantiomers. nih.gov These models incorporate the stereoselective formation of metabolites such as hydroxybupropion and threohydrobupropion. nih.gov For this compound, the model predicts that its clearance is primarily driven by the formation of SS-threohydrobupropion (82%) and SS-hydroxybupropion (12%). nih.govresearchgate.netresearchgate.net

Computational analyses have also investigated why CYP2B6 is the primary metabolizing enzyme for bupropion, despite the potential for other CYPs to be involved. researchgate.netuconn.edu The simulations revealed that in enzymes like CYP2C9 and CYP2D6, bupropion's binding pose is not optimal for metabolism. uconn.edu In CYP2E1, steric clashes were observed, which could hinder efficient metabolism. uconn.edu These in silico findings help to explain the clinically observed selectivity of CYP2B6 for bupropion hydroxylation. researchgate.netuconn.edu

| Enantiomer | Metabolite | Percentage of Clearance | Reference |

| (R)-Bupropion | RR-Hydroxybupropion | 34% | nih.govresearchgate.net |

| RR-Threohydrobupropion | 50% | nih.govresearchgate.net | |

| This compound | SS-Hydroxybupropion | 12% | nih.govresearchgate.net |

| SS-Threohydrobupropion | 82% | nih.govresearchgate.net |

Computational Studies on Protein-Ligand Binding Dynamics (e.g., Human Serum Albumin)

Computational methods, particularly molecular dynamics (MD) simulations, are used to study the dynamic nature of protein-ligand interactions. These simulations provide insights into how a drug molecule like this compound binds to plasma proteins, such as human serum albumin (HSA), which is crucial for its distribution and pharmacokinetics.

The interaction of bupropion hydrochloride with HSA has been investigated using a combination of spectroscopic techniques and molecular docking. researchgate.netnih.gov These studies have shown that bupropion binds to HSA primarily at site I, located in subdomain IIA. researchgate.netnih.gov The binding is driven by hydrogen bonds and van der Waals forces. researchgate.netnih.gov Molecular docking results support these findings, indicating a strong interaction between bupropion and HSA. researchgate.netnih.gov

MD simulations can further elucidate the stability of the bupropion-HSA complex and the specific conformational changes that occur upon binding. While specific MD simulation studies on this compound and HSA are not extensively detailed in the provided results, the principles of such studies are well-established for other drugs. scielo.org.mxresearchgate.net These simulations can reveal the flexibility of the binding pocket and the dynamic network of interactions that stabilize the complex over time.

Differential scanning calorimetry studies have also been used to evaluate the binding of bupropion to HSA, showing a bi-dose response curve, which suggests complex binding behavior. biorxiv.org This complexity can be further explored using computational models to understand the multiple binding modes or conformational states involved. biorxiv.org

| Thermodynamic Parameter | Value | Implication | Reference |

| Binding Constant (Kb) | ~10^5 M^-1 | Strong interaction | researchgate.netnih.gov |

| Binding Forces | Hydrogen bonds, van der Waals | Nature of interaction | researchgate.netnih.gov |

| Binding Site | Site I (subdomain IIA) | Location of interaction | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enantiomeric Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the structural features that are important for the activity of enantiomers and for designing new, more potent compounds.

While specific QSAR models focusing solely on the enantiomeric activity of this compound are not extensively detailed in the search results, the principles of QSAR are highly relevant to its study. QSAR models for dopamine transporter (DAT) inhibitors have been developed using large datasets of compounds, including bupropion. nih.gov These models help to identify the key structural and physicochemical properties that govern binding affinity to DAT. nih.gov For bupropion, features such as the secondary amine and the meta-position of the halogen on the aromatic ring have been identified as important for its activity. nih.gov

The development of robust QSAR models relies on high-quality and extensive pharmacological data. nih.gov By correlating structural descriptors with biological activity, QSAR can help to explain why this compound may exhibit different potencies or pharmacological profiles compared to its R-enantiomer, although some studies have found no significant differences in their potencies for inhibiting biogenic amine uptake. nih.gov

The application of QSAR can guide the synthesis of new derivatives with improved activity. For example, by understanding the structure-activity relationships, medicinal chemists can modify the bupropion scaffold to enhance its affinity for DAT or NET, or to alter its metabolic stability. The continuous development and refinement of QSAR models, fueled by growing databases of pharmacological information, will further aid in the rational design of novel therapeutic agents based on the this compound structure. nih.gov

Advanced Analytical and Bioanalytical Techniques for S Bupropion Characterization

Development and Validation of Stereoselective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Enantiomers and Metabolites

The development and validation of robust stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are fundamental for the simultaneous quantification of bupropion (B1668061) enantiomers and their major metabolites in biological samples. These methods offer high sensitivity and selectivity, which are critical for pharmacokinetic studies.

A stereoselective analytical method was developed and validated for the quantification of bupropion and its principal metabolites—hydroxybupropion (B195616), erythrohydrobupropion, and threohydrobupropion—in human plasma. nih.gov This method successfully separated the individual enantiomers: (R)-bupropion, (S)-bupropion, (R,R)-hydroxybupropion, (S,S)-hydroxybupropion, (1S,2S)-threohydrobupropion, (1R,2R)-threohydrobupropion, (1R,2S)-erythrohydrobupropion, and (1S,2R)-erythrohydrobupropion. nih.gov The separation was achieved using an α1-acid glycoprotein (B1211001) column with a run time of 12 minutes. nih.govnih.gov The mobile phase pH and column variability were found to significantly influence the chromatographic separation. nih.govnih.gov Quantification was performed using positive ion electrospray tandem mass spectrometry after protein precipitation from plasma with 20% trichloroacetic acid. nih.govnih.gov

Another novel stereoselective LC-MS/MS method was developed to separate and quantify the enantiomers of bupropion, 4-hydroxybupropion, and erythro- and threo-dihydrobupropion. nih.gov This method utilized a Lux 3µ Cellulose-3 column and a gradient elution of methanol, acetonitrile (B52724), ammonium (B1175870) bicarbonate, and ammonium hydroxide. nih.gov The analytes were detected using an ABSciex 5500 QTRAP triple-quadrupole mass spectrometer with an electrospray ionization probe in positive mode. nih.gov

Validation of these methods is performed according to established guidelines, assessing parameters such as accuracy, precision, linearity, and stability. For instance, one validated method demonstrated intra- and inter-assay precision and accuracy within 12% for each analyte. nih.gov The limits of quantification (LOQ) were established at 0.5 ng/mL for bupropion enantiomers, 2 ng/mL for hydroxybupropion enantiomers, and 1 ng/mL for both threohydrobupropion and erythrohydrobupropion enantiomers. nih.govnih.gov Another sensitive, stereoselective LC-MS/MS assay for (R)- and this compound and their major metabolites in human plasma and urine reported linearity from 0.5 to 200 ng/ml for bupropion enantiomers and 2.5 to 1000 ng/ml for hydroxybupropion enantiomers in plasma. researchgate.net

| Parameter | Method 1 | Method 2 |

| Analytes | (R)- and this compound, (R,R)- and (S,S)-hydroxybupropion, (1S,2S)- and (1R,2R)-threohydrobupropion, (1R,2S)- and (1S,2R)-erythrohydrobupropion | Enantiomers of bupropion, 4-hydroxybupropion, and erythro- and threo-dihydrobupropion |

| Chromatographic Column | α1-acid glycoprotein column | Lux 3µ Cellulose-3 |

| Detection | Positive ion electrospray tandem mass spectrometry | Electrospray ionization tandem mass spectrometry (positive mode) |

| Sample Preparation | Protein precipitation with 20% trichloroacetic acid | Liquid-liquid extraction |

| LOQ (Bupropion Enantiomers) | 0.5 ng/mL | 0.3 ng/mL |

| Intra-day Precision | Within 12% | 3.4% to 15.4% |

| Inter-day Precision | Within 12% | 6.1% to 19.9% |

| Intra-day Accuracy | Within 12% | 80.6% to 97.8% |

| Inter-day Accuracy | Within 12% | 88.5% to 99.9% |

Chiral Separation Techniques for Enantiomeric Purity and Quantification (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity and quantifying the individual enantiomers of bupropion. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP).

Several studies have explored different CSPs for the enantioseparation of bupropion. A direct enantioseparation was achieved using a LarihcShell CF6-RN column, which is based on derivatized cyclofructan 6, in a polar organic mode. nih.gov The optimization of this separation involved investigating the mobile phase composition, including the type and content of major components and additives, as well as the column temperature. nih.gov This method demonstrated linearity in the range of 10-125 μg/ml for each enantiomer, with limits of detection and quantification of 0.1 and 0.3 μg/ml, respectively. nih.gov The chiral recognition mechanism was attributed to hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects. nih.gov

Other research has investigated the use of cellulose-based stationary phases. For example, a chlorinated methylated cellulose-based stationary phase was used with a reversed-phase HPLC method. akjournals.com The mobile phase consisted of a binary mixture of aqueous ammonium formate (B1220265) and methanol, with detection at 230 nm. akjournals.com Electrokinetic chromatography using cyclodextrins as chiral selectors has also been successfully employed. researchgate.net A method using 10 mM sulfated-beta-CD in a 50 mM borate (B1201080) buffer (pH 9.0) achieved high resolution (Rs > 7) in a short analysis time of approximately 3.5 minutes. researchgate.net

The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Factors such as the type of organic modifier, buffer concentration and pH, and column temperature all play a significant role in the retention, selectivity, and resolution of the separation. researchgate.net

| Chiral Separation Technique | Chiral Selector/Stationary Phase | Key Findings |

| Chiral HPLC | LarihcShell CF6-RN (derivatized cyclofructan 6) | Baseline enantioseparation in polar organic mode. LOD: 0.1 μg/ml, LOQ: 0.3 μg/ml. nih.gov |

| Reversed-Phase Chiral HPLC | Chlorinated methylated cellulose-based stationary phase | Successful separation using aqueous ammonium formate and methanol. akjournals.com |

| Electrokinetic Chromatography | Sulfated-beta-cyclodextrin (CD) | High resolution (Rs > 7) with a short analysis time (~3.5 min). researchgate.net |

| Thin-Layer Chromatography | Silica gel plates impregnated with L-Glu | Successful resolution of enantiomers with a detection limit of 0.2 μg per spot. akjournals.com |

Spectroscopic Methods for Interaction Analysis (e.g., Fluorescence, UV-Vis, FT-IR, CD) in Research Settings

In research settings, various spectroscopic techniques are employed to investigate the interaction of bupropion with biological macromolecules, such as serum albumins. These studies provide insights into the binding mechanisms, binding sites, and conformational changes that occur upon interaction.

The interaction between bupropion hydrochloride and human serum albumin (HSA) has been extensively studied using a combination of spectroscopic methods including fluorescence, ultraviolet-visible (UV-Vis), Fourier transform infrared (FT-IR), and circular dichroism (CD) spectroscopy. researchgate.netnih.gov Fluorescence quenching studies revealed that bupropion binds to HSA primarily through a static quenching mechanism, indicating the formation of a ground-state complex. researchgate.netsemanticscholar.org The binding was found to be spontaneous and exothermic, with hydrogen bonds and van der Waals forces being the major stabilizing forces. researchgate.netnih.gov

UV-Vis spectroscopy has been used to observe changes in the absorption spectrum of HSA upon the addition of bupropion, suggesting alterations in the protein's secondary structure. semanticscholar.org FT-IR and CD spectroscopy further confirmed these conformational changes, providing information on the alterations in the α-helical content of the protein. researchgate.netnih.gov The distance between the tryptophan residue of HSA and the bound bupropion molecule has also been calculated using Förster's non-radiation energy transfer theory. researchgate.net Similar studies have been conducted on the interaction of bupropion with bovine serum albumin (BSA), yielding comparable results regarding the binding mechanism and conformational changes. semanticscholar.orgeurjchem.com

| Spectroscopic Technique | Information Obtained | Key Findings for Bupropion-Protein Interaction |

| Fluorescence Spectroscopy | Binding mechanism, binding constants, quenching mechanism | Static quenching mechanism, formation of a stable complex with HSA/BSA. researchgate.netsemanticscholar.org |

| UV-Vis Spectroscopy | Changes in protein conformation, complex formation | Alterations in the secondary structure of HSA/BSA upon binding. semanticscholar.org |

| FT-IR Spectroscopy | Changes in secondary structure (amide I and II bands) | Confirmed conformational changes in HSA/BSA. researchgate.netsemanticscholar.org |

| Circular Dichroism (CD) Spectroscopy | Changes in secondary structure (α-helix content) | Revealed changes in the α-helical content of HSA/BSA. researchgate.netsemanticscholar.org |

Application of Analytical Quality-by-Design (AQbD) Principles in Method Development for Bupropion and its Impurities

Analytical Quality-by-Design (AQbD) is a systematic approach to method development that aims to ensure a predefined level of quality is met throughout the lifecycle of the analytical method. This approach involves defining an Analytical Target Profile (ATP), identifying Critical Method Parameters (CMPs), and establishing a Design Space (DS) where the method is robust and reliable. mdpi.comdntb.gov.ua

A novel chaotropic chromatography method for the quantitative determination of bupropion and its five impurities was developed following AQbD principles. mdpi.comdntb.gov.ua The ATP was defined as the efficient separation and reliable determination of bupropion and its impurities in tablets. mdpi.comdntb.gov.ua A screening fractional factorial experimental design was used to identify the CMPs, which were then optimized using a Box-Behnken design to study their influence on Critical Method Attributes (CMAs). mdpi.comdntb.gov.ua

The established working point within the Design Space included 37.5% acetonitrile at the start of a gradient program (increasing to 70%), 45 mM of potassium hexafluorophosphate (B91526) in the aqueous phase, and the start of the linear gradient at 10 minutes. mdpi.comdntb.gov.uaresearchgate.net Monte Carlo simulations were performed to compute the design space, ensuring that the CMPs meet predefined acceptance limits with a high probability (≥ 85%). mdpi.comdntb.gov.ua The final method was validated according to ICH guidelines and successfully applied to the analysis of commercial tablets. mdpi.comdntb.gov.ua This AQbD approach ensures the development of a robust and reliable analytical method for the quality control of bupropion.

Synthetic Methodologies for S Bupropion and Its Stereoisomers

Development of Enantioselective Synthesis Routes for (S)-Bupropion

The development of enantioselective synthesis routes for this compound is crucial for producing the therapeutically active enantiomer. Bupropion (B1668061) possesses a chiral center at the carbon atom bonded to the tert-butylamino group, leading to the existence of (R)- and (S)-enantiomers. mdpi.com While bupropion is often used as a racemic mixture, the (S)-enantiomer is considered more potent. nih.gov

Several strategies have been employed to achieve the enantioselective synthesis of this compound:

Asymmetric Synthesis : This approach aims to directly synthesize the desired enantiomer.

Catalytic Asymmetric Reduction : A key step in one synthetic pathway is the reduction of a diketone precursor. Asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-based complex, can selectively produce the (S)-alcohol intermediate with high enantiomeric excess (e.g., 92% ee) and yield (e.g., 85%). The catalyst's ability to differentiate between the ketone groups is crucial for the reaction's selectivity.

Biocatalytic Reduction : Enzymes offer a highly enantioselective and environmentally friendly alternative. Recombinant alcohol dehydrogenases (ADHs) can reduce 1-(3-chlorophenyl)-1,2-diketone to the corresponding (S)-alcohol with excellent fidelity, achieving over 99% ee and 90% yield. This method avoids the use of heavy metal catalysts and is scalable for continuous flow processes.

Chiral Derivatization : Another strategy involves reacting the racemic bupropion with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques like thin-layer chromatography (TLC). researchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers. researchgate.net

The choice of synthetic route often depends on factors such as cost, efficiency, scalability, and the desired level of enantiomeric purity.

"Green Chemistry" Principles and Sustainable Approaches in Bupropion Synthesis

Traditional synthetic routes for bupropion have raised environmental and safety concerns due to the use of hazardous reagents and solvents. acs.orgwhiterose.ac.uk Consequently, significant efforts have been made to develop "greener" and more sustainable synthetic methodologies by applying the principles of green chemistry. acs.orgwhiterose.ac.uk

Key areas of improvement include:

Safer Solvents and Reagents :